molecular formula C12H16O4 B102177 Ethyl 3,4-dimethoxyphenylacetate CAS No. 18066-68-7

Ethyl 3,4-dimethoxyphenylacetate

Cat. No. B102177
CAS RN: 18066-68-7
M. Wt: 224.25 g/mol
InChI Key: WZKCZNJTDZCNMH-UHFFFAOYSA-N
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Description

Ethyl 3,4-dimethoxyphenylacetate is a chemical compound that is related to various research areas, including organic synthesis and molecular structure analysis. Although the provided papers do not directly discuss Ethyl 3,4-dimethoxyphenylacetate, they do provide insights into similar compounds and their synthesis, molecular structures, and chemical properties, which can be extrapolated to understand Ethyl 3,4-dimethoxyphenylacetate.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, as seen in the synthesis of ethyl (2′-hydroxy-4′,5′-methylenedioxyphenyl)acetate, which was achieved in five steps, including a final metal-catalyzed acid ethanolysis . Similarly, the synthesis of various ethyl carboxylate derivatives is reported, which includes condensation, reduction, diazotization, hydrolyzation, and nucleophilic substitution steps . Another related compound, 3,4-dimethoxyphenylacetic acid, was synthesized from 1,2-dimethoxybenzene using a Friedel-Crafts reaction followed by a Wolff-Kishner-Huang reduction . These methods could potentially be adapted for the synthesis of Ethyl 3,4-dimethoxyphenylacetate.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 3,4-dimethoxyphenylacetate has been characterized using various spectroscopic techniques, including NMR, UV-Vis, FT-IR, and Mass spectroscopy . For instance, the crystal structure of a stilbene derivative was solved by single-crystal X-ray structure analysis, revealing a nearly coplanar arrangement of carbon and oxygen atoms . Density Functional Theory (DFT) and Atoms in Molecules (AIM) theory have been used to analyze the strength and nature of intra- and intermolecular interactions in dimers . These analytical methods could be employed to elucidate the molecular structure of Ethyl 3,4-dimethoxyphenylacetate.

Chemical Reactions Analysis

The chemical reactions involving related compounds show a variety of behaviors. For example, an unexpected Pummerer rearrangement was observed during the synthesis of an aryl acetic ester . Oxidative scission reactions with lead tetraacetate have been used to cleave cyclopropane rings, leading to the formation of unusual anhydride bis-acetals . These reactions highlight the complexity and potential reactivity of Ethyl 3,4-dimethoxyphenylacetate under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to Ethyl 3,4-dimethoxyphenylacetate have been studied using quantum chemical calculations. The thermodynamic parameters indicate that the formation of these compounds is generally exothermic and spontaneous at room temperature . Vibrational analysis and NMR chemical shifts provide insights into the stability and electronic environment of the molecules . The binding energies of dimers and the analysis of charge transfer or delocalization within the molecules have been calculated, which are important for understanding the reactivity and interactions of Ethyl 3,4-dimethoxyphenylacetate .

Scientific Research Applications

Synthesis Processes

Ethyl 3,4-dimethoxyphenylacetate plays a crucial role in synthesis processes. It has been used in the synthesis of 3,4-Dimethoxyphenylacetic acid through a Friedel-Crafts reaction, achieving an overall yield of about 64% (Zhu Jintao, 2010). Additionally, it is a key component in the synthesis of various nitrogen compounds, specifically in the production of bridged 3-benzazepine derivatives, which are conformationally restricted dopamine analogues (R. Gentles et al., 1991).

Disease-Modifying Antirheumatic Drugs

In the field of medicine, particularly in the study of disease-modifying antirheumatic drugs (DMARDs), ethyl 3,4-dimethoxyphenylacetate derivatives have been synthesized and evaluated for their pharmacological properties. One such study focused on the metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a new type of DMARD (A. Baba et al., 1998).

Nonlinear Optical Materials

Ethyl 3,4-dimethoxyphenylacetate has been used in the synthesis of nonlinear optical organic crystals. Such materials are significant in the field of photonics and optoelectronics. A study involved growing crystals of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate and analyzing their structural and nonlinear optical properties (A. Dhandapani et al., 2017).

Antioxidant and Antimicrobial Applications

Ethyl 3,4-dimethoxyphenylacetate derivatives have been synthesized and evaluated for their antimicrobial activity. One such study synthesized ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and tested their anti-microbial properties (YN Spoorthy et al., 2021). Additionally, some derivatives have shown high antioxidant capacity, which can be valuable in the treatment of diseases like Alzheimer's and Parkinson's (M. Boztaş et al., 2019).

Safety And Hazards

The safety data sheet for Ethyl 3,4-dimethoxyphenylacetate suggests that it should not be used for food, drug, pesticide or biocidal product use . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water and seek medical attention . If ingested, the mouth should be cleaned with water and the individual should drink plenty of water afterwards .

properties

IUPAC Name

ethyl 2-(3,4-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-16-12(13)8-9-5-6-10(14-2)11(7-9)15-3/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKCZNJTDZCNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066306
Record name Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester
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Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4-dimethoxyphenylacetate

CAS RN

18066-68-7
Record name Ethyl 3,4-dimethoxybenzeneacetate
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Record name Ethyl 3,4-dimethoxyphenylacetate
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Record name Ethyl 3,4-dimethoxyphenylacetate
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Record name Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester
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Record name Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester
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Record name Ethyl 3,4-dimethoxyphenylacetate
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Record name ETHYL 3,4-DIMETHOXYPHENYLACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
T Fujii, M Tashiro, K Ohara, M Kumai - Chemical and Pharmaceutical …, 1960 - jstage.jst.go.jp
3, 4-Dimethoxy-and 3, 4-methylenedioxy-phenethyl alcohol (X and XV) were respectively prepared from the corresponding amines (VI and XI) in a good overall yield. The steps involved …
Number of citations: 10 www.jstage.jst.go.jp
AP Venkov, II Ivanov - Synthetic communications, 1994 - Taylor & Francis
Synthesis of 3-Oxo-2,3-Dihydroisoquinolines from Ethyl 2-Acylphenylacetates and Formamides Page 1 SYNTHETIC COMMUNICATIONS, 24(8), 1145-1 150 (1994) SYNTHESIS OF 3-…
Number of citations: 12 www.tandfonline.com
P Catsoulacos - Journal of Heterocyclic Chemistry, 1971 - Wiley Online Library
Substituted 1,2‐benzothiazin‐3‐ones have been prepared by cyclization of 4,5‐dimethoxy‐2‐carboethoxymethybenzenesulfonamides. The latter were obtained by the action of …
Number of citations: 24 onlinelibrary.wiley.com
JD Edwards Jr, JL Cashaw - Journal of the American Chemical …, 1954 - ACS Publications
The melting point of compound III obtained in this study agrees with that reported by Haworth and Atkinson. 2 In all probability Borsche and Neimann1 did not completely separate the …
Number of citations: 2 pubs.acs.org
AU Borse, NL Patil, MN Patil, SR Tetgure, AP Nikum… - J Pharm Res, 2012 - researchgate.net
F:\JPRfeb 2010\2012\June 2012\o Page 1 Journal of Pharmacy Research Vol.5 Issue 6.June 2012 Nilesh L. Patil et al. / Journal of Pharmacy Research 2012,5(6),3223-3226 3223-…
Number of citations: 3 www.researchgate.net
M Barash, JM Osbond - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
ALTHOUGH challenged by antibiotics and a range of relatively simple compounds effective in varying degrees, emetine (VII) is still pre-eminent in the treatment of amcebiasi~.~ Many …
Number of citations: 14 pubs.rsc.org
A Burger, WE Coyne - The Journal of Organic Chemistry, 1964 - ACS Publications
Conversions of 2-and 3-phenylcycIobutane-l, 1-di-carboxylic acidsla’b and of alkoxy-substituted derivatives to the corresponding 1-amino-2-and-3-arylcyclo-butane-l-carboxylic acids …
Number of citations: 14 pubs.acs.org
A Siwek, P Paneth - Journal of Physical Organic Chemistry, 2007 - Wiley Online Library
While typically cyclodehydration of thiosemicarbazides in acidic media leads to 1,3,4‐thiadiazoles, we have recently shown that under reflux conditions in anhydrous acetic acid the …
Number of citations: 12 onlinelibrary.wiley.com
S KANO, T YOKOMATSU, Y YUASA… - Chemical and …, 1985 - jstage.jst.go.jp
Cyclization of N-methyl-3, 4-dimethoxyphenylacetamide (l) with paraformaldehyde in formic acid afforded 6, 7-dimethoxy—3—isochromanone (2b). In contrast, the same reaction of oc. …
Number of citations: 10 www.jstage.jst.go.jp
S SHIBUYA - jlc.jst.go.jp
Cyclization of N-methyl-3, 4-dimethoxyphenylacetamide (1) with paraformaldchyde in formic acid afforded 6, 7-dimethoxy-3-isochromanone (2b). In contrast, the same reaction of oc, oc-…
Number of citations: 0 jlc.jst.go.jp

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